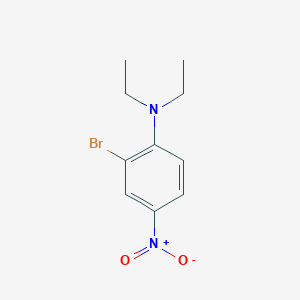

2-Bromo-N,N-diethyl-4-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N,N-diethyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-3-12(4-2)10-6-5-8(13(14)15)7-9(10)11/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXIHLGUPLRWQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675035 | |

| Record name | 2-Bromo-N,N-diethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-18-3 | |

| Record name | Benzenamine, 2-bromo-N,N-diethyl-4-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N,N-diethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-N,N-diethyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2-Bromo-N,N-diethyl-4-nitroaniline, a substituted aromatic amine of interest in various research and development applications. Due to the limited availability of public domain data for this specific compound, this guide also includes information on structurally similar compounds to provide a comparative context.

Chemical Identity and Physical Properties

This compound is a halogenated and nitrated derivative of N,N-diethylaniline. Its core structure consists of a benzene ring substituted with a bromine atom, a nitro group, and a diethylamino group.

Table 1: Chemical Identifiers and Physical Properties of this compound and Related Compounds

| Property | This compound | 2-Bromo-N,N-dimethyl-4-nitroaniline | 2-Bromo-4-nitroaniline |

| CAS Number | 1150271-18-3[1] | 64230-23-5[2][3] | 13296-94-1[4] |

| Molecular Formula | C₁₀H₁₃BrN₂O₂[1] | C₈H₉BrN₂O₂[2][3] | C₆H₅BrN₂O₂[4] |

| Molecular Weight | 273.13 g/mol [1] | 245.07 g/mol [2][3] | 217.02 g/mol |

| Purity (from commercial sources) | ≥97%[1] | >95%[2] | >98.0% (GC) |

| Melting Point | Data not available | Data not available | 104.0 to 108.0 °C |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Insoluble in water[5] |

Spectroscopic Data

Experimental Protocols

Synthesis of Substituted Nitroanilines

While a specific, detailed protocol for the synthesis of this compound is not published, a general approach can be inferred from the synthesis of similar compounds, such as 2-Bromo-4-nitroaniline[6]. The synthesis of halogenated nitroanilines often involves the direct halogenation of a corresponding nitroaniline precursor.

A potential synthetic workflow is outlined below. This generalized pathway is for illustrative purposes and would require optimization for the specific synthesis of this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-bromo-N,N-dimethyl-4-nitroaniline | C8H9BrN2O2 | CID 3843363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. N,N-DIETHYL-4-NITROANILINE | 2216-15-1 [chemicalbook.com]

- 6. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-Bromo-N,N-diethyl-4-nitroaniline

CAS Number: 1150271-18-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N,N-diethyl-4-nitroaniline is an aromatic amine derivative with potential applications in chemical synthesis and drug discovery. Its structure, featuring a nitro group, a bromine atom, and a diethylamino group on a benzene ring, provides a unique combination of electronic and steric properties that make it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its properties, a plausible synthetic pathway with detailed experimental protocols, and an exploration of its potential, yet currently undocumented, biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 1150271-18-3 | [1] |

| Molecular Formula | C10H13BrN2O2 | [1][2] |

| Molecular Weight | 273.13 g/mol | [1][2] |

| Appearance | Not specified (likely a solid) | - |

| Purity | Typically ≥97% | [2] |

| Storage | Room temperature | [2] |

Synthesis

Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-nitroaniline (Intermediate)

This protocol is adapted from the synthesis of similar compounds and is expected to yield the desired intermediate.

Materials:

-

4-Nitroaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH3CN)

-

Dichloromethane (CH2Cl2)

-

Sodium hydroxide (NaOH) solution (2.5 M)

-

Saturated saline solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

n-Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 4-nitroaniline (1 equivalent) in acetonitrile at 60 °C in a round-bottom flask equipped with a reflux condenser.

-

Add N-Bromosuccinimide (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure.

-

Dilute the residue with dichloromethane (50 mL).

-

Wash the organic phase sequentially with 2.5 M sodium hydroxide solution and saturated saline.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to obtain 2-bromo-4-nitroaniline as a solid.

Step 2: Synthesis of this compound (Final Product)

This is a general procedure for the N,N-diethylation of an aromatic amine.

Materials:

-

2-Bromo-4-nitroaniline (from Step 1)

-

Ethyl iodide (or diethyl sulfate)

-

Potassium carbonate (K2CO3) or another suitable base

-

N,N-Dimethylformamide (DMF) or acetonitrile as solvent

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

To a solution of 2-bromo-4-nitroaniline (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).

-

Add ethyl iodide (2.2 equivalents) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Potential Biological Significance and Signaling Pathways

Currently, there is a lack of specific published data on the biological activity and mechanism of action of this compound. However, the biological activity of the closely related precursor, 2-bromo-4-nitroaniline, has been noted to involve the inhibition of insulin and epidermal growth factor (EGF) receptors.[3] This inhibition is reported to be irreversible and targets the tyrosine kinase domain, thereby preventing downstream signaling pathways that regulate cell proliferation and differentiation.[3]

Given this information, it is plausible that this compound could exhibit similar inhibitory effects on receptor tyrosine kinases. The addition of the two ethyl groups on the amine could modulate its lipophilicity, cell permeability, and binding affinity to the target protein.

Postulated Signaling Pathway Inhibition

The following diagram illustrates a generalized signaling pathway for a receptor tyrosine kinase (RTK) like the EGF receptor and the hypothetical point of inhibition by a compound like this compound.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound is a chemical compound with established physicochemical properties and a clear synthetic route, despite the lack of a directly published protocol. While its specific biological functions are not yet characterized, the known activity of its precursor suggests that it may be a valuable molecule for investigating the inhibition of receptor tyrosine kinase signaling pathways. Further research is warranted to elucidate its precise biological targets and mechanisms of action, which could open avenues for its application in drug development and chemical biology. Researchers and scientists are encouraged to use the provided synthetic protocols as a starting point for their investigations into this and related compounds.

References

An In-depth Technical Guide to 2-Bromo-N,N-diethyl-4-nitroaniline

This technical guide provides a comprehensive overview of the molecular structure, properties, and proposed synthesis of 2-Bromo-N,N-diethyl-4-nitroaniline, a compound of interest to researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Molecular Attributes

This compound is a substituted aromatic compound. Its core structure consists of an aniline ring N-substituted with two ethyl groups, and further substituted with a bromine atom at the 2-position and a nitro group at the 4-position.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1150271-18-3 |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ |

| Molecular Weight | 273.13 g/mol |

| Canonical SMILES | CCN(CC)C1=C(C=C(C=C1)--INVALID-LINK--[O-])Br |

| Physical Description | Expected to be a solid at room temperature |

Proposed Synthesis Workflow

A two-step synthetic pathway is proposed for the preparation of this compound, commencing from commercially available 4-nitroaniline. The workflow involves an initial N,N-diethylation followed by a regioselective bromination.

An In-depth Technical Guide to the Synthesis of 2-Bromo-N,N-diethyl-4-nitroaniline

This technical guide provides a comprehensive overview of a feasible synthesis pathway for 2-Bromo-N,N-diethyl-4-nitroaniline, a valuable research chemical. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, structured data, and a visual representation of the synthesis pathway.

Synthesis Pathway

The most direct and plausible method for the synthesis of this compound is through the electrophilic bromination of its precursor, N,N-diethyl-4-nitroaniline. The electron-donating N,N-diethylamino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the nitro group, the bromination is anticipated to occur regioselectively at the ortho position.

A suitable brominating agent for this transformation is N-bromosuccinimide (NBS), which is known for its high regioselectivity in the bromination of activated aromatic compounds. The reaction is typically carried out in a suitable solvent such as acetonitrile.

Physicochemical and Safety Data

A summary of the key physicochemical and safety data for the starting material and the final product is presented in the table below. It should be noted that experimental data for the product, this compound, is limited, and some values are based on commercially available information and computational predictions.

| Property | N,N-diethyl-4-nitroaniline (Starting Material) | This compound (Product) |

| CAS Number | 2216-15-1 | 1150271-18-3[1][2] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | C₁₀H₁₃BrN₂O₂[1][2] |

| Molecular Weight | 194.23 g/mol | 273.13 g/mol [2] |

| Appearance | Yellow needles or crystalline mass | - |

| Melting Point | - | - |

| Boiling Point | - | - |

| Purity | - | ≥97% or ≥98% (as commercially available)[1][2] |

| Safety Hazards | May cause methemoglobinemia. Combustible. | - |

Experimental Protocol

The following is a detailed, proposed experimental protocol for the synthesis of this compound, based on analogous procedures for similar substrates.

3.1. Materials and Reagents

-

N,N-diethyl-4-nitroaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (NaOH) solution (e.g., 2.5 M)

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

n-Hexane

-

Ethyl acetate

3.2. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

3.3. Procedure

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N,N-diethyl-4-nitroaniline (1.0 equivalent) in anhydrous acetonitrile.

-

Add N-bromosuccinimide (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane.

-

Wash the organic layer sequentially with a 2.5 M sodium hydroxide solution and then with a saturated brine solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to afford this compound.

Reaction Parameters and Expected Outcome

The following table summarizes the key reaction parameters and the expected outcome based on analogous reactions.

| Parameter | Value | Reference |

| Starting Material | N,N-diethyl-4-nitroaniline | - |

| Reagent | N-Bromosuccinimide | [3] |

| Solvent | Acetonitrile | [3] |

| Reaction Temperature | Reflux | [3] |

| Reaction Time | 3 hours | [3] |

| Purification Method | Silica gel column chromatography | [3] |

| Expected Yield | ~90% (based on analogous reaction) | [3] |

Synthesis Pathway Diagram

The following diagram illustrates the synthesis pathway from N,N-diethyl-4-nitroaniline to this compound.

References

Spectroscopic Profile of 2-Bromo-N,N-diethyl-4-nitroaniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 2-Bromo-N,N-diethyl-4-nitroaniline (CAS No. 1150271-18-3). Due to the limited availability of direct experimental spectroscopic data for this specific molecule in the public domain, this document also presents data for structurally similar compounds to serve as a reference for researchers in the field. The provided information is intended to support efforts in synthesis, characterization, and drug development.

Compound Identification

| IUPAC Name | This compound |

| Synonym(s) | N,N-Diethyl 2-bromo-4-nitroaniline |

| CAS Number | 1150271-18-3[1] |

| Molecular Formula | C₁₀H₁₃BrN₂O₂[1] |

| Molecular Weight | 273.13 g/mol [1] |

| SMILES | CCN(CC)C1=C(C=C(C=C1)--INVALID-LINK--[O-])Br |

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predictive models and data from analogous compounds suggest the following approximate chemical shifts.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~ 1.2 (t, 6H) | -CH₃ |

| ~ 3.4 (q, 4H) | -NCH₂- |

| ~ 7.0 (d, 1H) | Ar-H |

| ~ 8.0 (dd, 1H) | Ar-H |

| ~ 8.2 (d, 1H) | Ar-H |

Note: These are predicted values and actual experimental data may vary. Predictions are based on the analysis of substituent effects on the aniline scaffold.

For reference, the related compound 2-bromo-N,N-dimethyl-4-nitroaniline is noted to have ¹³C NMR data available, though the specific values are not detailed in the cited source.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2975 - 2850 | Medium |

| Asymmetric NO₂ Stretch | 1530 - 1500 | Strong |

| Symmetric NO₂ Stretch | 1350 - 1330 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| C-N Stretch (Aromatic Amine) | 1340 - 1250 | Strong |

| C-N Stretch (Aliphatic Amine) | 1250 - 1020 | Medium |

| C-Br Stretch | 680 - 515 | Medium-Strong |

Note: These are expected ranges and the exact peak positions can be influenced by the molecular environment.

For the related compound 2-bromo-N,N-dimethyl-4-nitroaniline , FTIR spectra have been recorded using a KBr wafer technique.[2]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent like ethanol or methanol is expected to show absorption maxima characteristic of nitro-substituted aromatic amines. The electronic transitions are typically of the π → π* and n → π* type. For the related compound N,N-diethyl-4-nitroaniline , UV-Visible absorbance spectra have been reported.[3]

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are general methodologies for obtaining the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse angle of 90°, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required. Typical parameters include a spectral width of 0-200 ppm and a longer relaxation delay (e.g., 2-5 seconds).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment or the KBr pellet without the sample should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum over a suitable wavelength range (e.g., 200-800 nm). Use a cuvette containing the pure solvent as a reference.

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε) if the concentration is known.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound.

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

physical and chemical properties of 2-Bromo-N,N-diethyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Bromo-N,N-diethyl-4-nitroaniline. Due to the limited availability of experimental data for this specific compound in peer-reviewed literature, this document also presents data for structurally related compounds to offer valuable insights. Furthermore, a proposed synthetic route is detailed, based on established chemical transformations. This guide aims to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who are interested in this molecule.

Core Physical and Chemical Properties

| Property | This compound | 2-Bromo-N,N-dimethyl-4-nitroaniline | 2-Bromo-4-nitroaniline |

| CAS Number | 1150271-18-3[1][2] | 64230-23-5[3] | 13296-94-1 |

| Molecular Formula | C₁₀H₁₃BrN₂O₂[1][2] | C₈H₉BrN₂O₂[3] | C₆H₅BrN₂O₂[4] |

| Molecular Weight | 273.13 g/mol [1][2] | 245.07 g/mol [3] | 217.02 g/mol [4] |

| Melting Point | No data available | No data available | 104.0 to 108.0 °C |

| Boiling Point | No data available | No data available | No data available |

| Topological Polar Surface Area (TPSA) | 46.38 Ų[2] | 49.1 Ų[3] | Not specified |

| logP (Computed) | 3.2035[2] | 2.6[3] | 2.23[5] |

| Hydrogen Bond Donors | 0[2] | Not specified | Not specified |

| Hydrogen Bond Acceptors | 3[2] | Not specified | Not specified |

| Rotatable Bonds | 4[2] | Not specified | Not specified |

Proposed Synthesis Protocol

A specific, experimentally validated protocol for the synthesis of this compound is not described in the available scientific literature. However, a plausible synthetic route can be proposed based on the synthesis of its precursors and known bromination reactions of similar aromatic amines.

The proposed synthesis is a two-step process:

-

Nitration of N,N-diethylaniline to form N,N-diethyl-4-nitroaniline.

-

Bromination of N,N-diethyl-4-nitroaniline to yield the final product, this compound.

Step 1: Synthesis of N,N-diethyl-4-nitroaniline

A common method for the nitration of N,N-dialkylanilines involves the use of a nitrating agent in an acidic medium.

Materials:

-

N,N-diethylaniline

-

Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid)

-

Ice

-

Sodium bicarbonate solution

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Cool a flask containing N,N-diethylaniline in an ice bath.

-

Slowly add the nitrating mixture dropwise to the cooled and stirred N,N-diethylaniline, maintaining a low temperature to control the exothermic reaction.

-

After the addition is complete, continue stirring at low temperature for a specified period to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Neutralize the acidic solution by the slow addition of a sodium bicarbonate solution until the effervescence ceases.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and then dry it over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude N,N-diethyl-4-nitroaniline, which can be further purified by recrystallization or chromatography.

Step 2: Bromination of N,N-diethyl-4-nitroaniline

The bromination of activated aromatic rings, such as N,N-dialkylanilines, can be achieved using various brominating agents. A selective monobromination has been reported for aromatic amines using N-Bromosuccinimide (NBS) with silica gel.[6]

Materials:

-

N,N-diethyl-4-nitroaniline

-

N-Bromosuccinimide (NBS)

-

Silica gel

-

Carbon tetrachloride (or another suitable inert solvent)

-

Sodium thiosulfate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask protected from light, prepare a mixture of N,N-diethyl-4-nitroaniline and an equimolar amount of N-Bromosuccinimide in carbon tetrachloride.

-

Add silica gel to the mixture.

-

Stir the suspension vigorously at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the silica gel and succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

-

The product can be purified by column chromatography or recrystallization.

Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature regarding the biological activity or the involvement of this compound in any specific signaling pathways.

However, it is worth noting that nitro-containing compounds are known to exhibit a wide range of biological activities. The nitro group can act as a pharmacophore and is present in various compounds with antineoplastic, antibiotic, and antiparasitic properties.[7] The biological effects are often attributed to the redox properties of the nitro group.[7] Further research is required to determine if this compound possesses any significant biological activity.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: Proposed two-step synthesis of this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-bromo-N,N-dimethyl-4-nitroaniline | C8H9BrN2O2 | CID 3843363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Bromo-4-nitroaniline | SIELC Technologies [sielc.com]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. researchgate.net [researchgate.net]

Analysis of a Closely Related Structure: 2-Bromo-4-nitroaniline

Disclaimer: An exhaustive search for the crystal structure of 2-Bromo-N,N-diethyl-4-nitroaniline did not yield any publicly available experimental crystallographic data. This guide therefore provides a comprehensive analysis of the closely related compound, 2-Bromo-4-nitroaniline , for which detailed crystal structure information is available. This analysis serves as a valuable reference point and a methodological template for researchers interested in the structural characteristics of this class of compounds.

This technical guide presents a detailed crystallographic analysis of 2-Bromo-4-nitroaniline, aimed at researchers, scientists, and professionals in drug development. The document outlines the experimental procedures for its synthesis and crystal structure determination, summarizes key quantitative data in tabular format, and provides visualizations of the experimental workflow.

Crystallographic Data Summary

The crystal structure of 2-Bromo-4-nitroaniline has been determined by single-crystal X-ray diffraction. The key crystallographic parameters and data collection details are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 2-Bromo-4-nitroaniline

| Parameter | Value |

| Empirical Formula | C₆H₅BrN₂O₂ |

| Formula Weight | 217.03 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | |

| a | 11.098(3) Å |

| b | 16.763(4) Å |

| c | 3.9540(9) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 735.6(3) ų |

| Z | 4 |

| Calculated Density | 1.960 Mg/m³ |

| Absorption Coefficient | 5.53 mm⁻¹ |

| F(000) | 424 |

Table 2: Data Collection and Refinement Details

| Parameter | Value |

| Diffractometer | Bruker Kappa APEXII CCD |

| Theta range for data collection | 3.1 to 28.6° |

| Index ranges | -13 ≤ h ≤ 14, -22 ≤ k ≤ 22, -3 ≤ l ≤ 5 |

| Reflections collected | 4932 |

| Independent reflections | 1542 [R(int) = 0.058] |

| Completeness to theta = 28.6° | 99.8 % |

| Absorption correction | Multi-scan |

| Max. and min. transmission | 0.578 and 0.450 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1542 / 1 / 100 |

| Goodness-of-fit on F² | 1.00 |

| Final R indices [I>2sigma(I)] | R1 = 0.039, wR2 = 0.092 |

| R indices (all data) | R1 = 0.065, wR2 = 0.101 |

| Absolute structure parameter | 0.01(2) |

| Largest diff. peak and hole | 0.50 and -0.62 e.Å⁻³ |

Molecular Structure and Interactions

In the crystal structure of 2-Bromo-4-nitroaniline, the molecule is essentially planar. The dihedral angle between the nitro group and the aromatic ring is a mere 4.57(4)°.[1][2][3][4][5] A notable feature is the presence of an intramolecular N—H···Br hydrogen bond, which results in the formation of a five-membered ring. This ring is nearly coplanar with the aromatic ring, with a dihedral angle of 1.64(6)°.[1][2][3][4][5] The crystal packing is stabilized by intermolecular N—H···N and N—H···O hydrogen bonds, which link the molecules into a cohesive structure.[1][2][3][4][5]

Experimental Protocols

Synthesis of 2-Bromo-4-nitroaniline

The synthesis of 2-Bromo-4-nitroaniline was adapted from established literature methods.[1]

-

Reaction Setup: 4-Nitroaniline (6 g, 0.0435 mol) and ammonium bromide (4.5 g, 0.0479 mol) were added to a 50 ml flask containing 30 ml of acetic acid.

-

Reagent Addition: Hydrogen peroxide (1.629 g, 0.0479 mol, 35%) was added dropwise to the mixture.

-

Reaction Conditions: The reaction mixture was stirred at room temperature for 3 hours.

-

Isolation and Purification: The resulting precipitate was collected by filtration, washed with water, and then recrystallized from a mixture of dichloromethane and methanol to yield the final product.[1]

X-ray Crystallography

Single crystals of 2-Bromo-4-nitroaniline suitable for X-ray diffraction were grown.

-

Data Collection: A yellow needle-like crystal with dimensions 0.26 × 0.12 × 0.10 mm was mounted on a Bruker Kappa APEXII CCD diffractometer. Data were collected at 296(2) K using Mo Kα radiation (λ = 0.71073 Å).[1][2][3]

-

Data Processing: The collected data were processed using the SAINT software package.[1] An absorption correction was applied using SADABS.[1][2][3]

-

Structure Solution and Refinement: The crystal structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1] Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and crystallographic analysis of 2-Bromo-4-nitroaniline.

Caption: Synthetic pathway for 2-Bromo-4-nitroaniline.

Caption: Workflow for crystal structure determination.

References

Methodological & Application

synthesis of 2-Bromo-N,N-diethyl-4-nitroaniline from N,N-diethyl-4-nitroaniline

Application Note: Synthesis of 2-Bromo-N,N-diethyl-4-nitroaniline

Introduction

This compound is a potentially valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. Its structure, featuring a brominated and nitrated aniline core, offers multiple points for further chemical modification. This application note describes a representative protocol for the synthesis of this compound via the electrophilic bromination of N,N-diethyl-4-nitroaniline. The diethylamino group is a strong activating group, directing the electrophilic substitution to the ortho position. The nitro group is a deactivating group, which also directs incoming electrophiles to the meta position relative to itself, thus favoring the formation of the 2-bromo isomer.

Table 1: Summary of Reaction Parameters and Product Characteristics

| Parameter | Value |

| Starting Material | N,N-diethyl-4-nitroaniline |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 4 hours |

| Molar Ratio (Substrate:NBS) | 1 : 1.05 |

| Product | This compound |

| Yield (Hypothetical) | 85% |

| Purity (Hypothetical) | >95% (by NMR) |

| Molecular Weight | 273.13 g/mol |

| CAS Number | 1150271-18-3[1] |

Experimental Protocol

Materials:

-

N,N-diethyl-4-nitroaniline (CAS: 2216-15-1)[2]

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N,N-diethyl-4-nitroaniline (1.0 g, 5.15 mmol) in 20 mL of anhydrous dichloromethane.

-

Addition of Brominating Agent: In a separate flask, dissolve N-bromosuccinimide (0.96 g, 5.41 mmol, 1.05 eq.) in 20 mL of anhydrous dichloromethane. Transfer this solution to a dropping funnel.

-

Reaction: Add the NBS solution dropwise to the stirred solution of N,N-diethyl-4-nitroaniline at room temperature over a period of 30 minutes.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 4 hours).

-

Quenching: Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate solution to the reaction mixture and stir for 10 minutes.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution and 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical transformation in the synthesis of this compound.

References

Application Note: Regioselective Bromination of N,N-diethyl-4-nitroaniline

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed experimental protocol for the regioselective bromination of N,N-diethyl-4-nitroaniline to synthesize 2-bromo-N,N-diethyl-4-nitroaniline. The procedure is based on established principles of electrophilic aromatic substitution on highly activated aromatic rings. Aryl bromides are crucial intermediates in organic synthesis, serving as precursors for cross-coupling reactions, organometallic reagents, and in the development of pharmaceuticals and other functional materials.[1][2]

The substrate, N,N-diethyl-4-nitroaniline, possesses a strongly activating N,N-diethylamino group and a deactivating nitro group. The N,N-diethylamino group is a powerful ortho, para-directing group, while the nitro group is a meta-director.[3][4] Due to the dominant activating effect of the diethylamino group and the occupation of the para position by the nitro group, electrophilic substitution is anticipated to occur selectively at the ortho position relative to the diethylamino group. Given the high reactivity of the substrate, this protocol employs a mild brominating agent to favor mono-bromination and minimize the formation of polybrominated byproducts.[5][6]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| N,N-diethyl-4-nitroaniline | Reagent | Sigma-Aldrich |

| N-Bromosuccinimide (NBS) | Reagent | Sigma-Aldrich |

| Acetonitrile (CH₃CN) | Anhydrous | Sigma-Aldrich |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Fisher Scientific |

| Saturated aq. NaHCO₃ | ||

| Saturated aq. Na₂S₂O₃ | ||

| Brine | ||

| Anhydrous MgSO₄ | ||

| Round-bottom flask | ||

| Magnetic stirrer and stir bar | ||

| Dropping funnel | ||

| Ice bath | ||

| Rotary evaporator | ||

| Glassware for extraction | ||

| Column chromatography setup | ||

| Silica gel (230-400 mesh) | ||

| Thin-layer chromatography (TLC) plates |

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N,N-diethyl-4-nitroaniline (1.0 eq.) in anhydrous acetonitrile (20 mL).

-

Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to bring the temperature down to 0-5 °C.

-

Addition of Brominating Agent: In a separate beaker, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in anhydrous acetonitrile (15 mL). Transfer this solution to a dropping funnel.

-

Reaction: Add the NBS solution dropwise to the cooled solution of N,N-diethyl-4-nitroaniline over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to the flask to neutralize any unreacted bromine.

-

Work-up:

-

Transfer the mixture to a separatory funnel.

-

Add 30 mL of dichloromethane (CH₂Cl₂) and 30 mL of water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, 20 mL of water, and 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

-

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcome

| Parameter | Value | Notes |

| Stoichiometry (Substrate:NBS) | 1 : 1.05 | A slight excess of NBS ensures complete consumption of the starting material. |

| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent suitable for this type of reaction. |

| Temperature | 0-5 °C | Lower temperature helps to control the reaction rate and selectivity. |

| Reaction Time | 1-2 hours | Monitor by TLC for completion. |

| Expected Product | This compound | Based on the directing effects of the substituents. |

| Expected Yield | 85-95% | Based on similar reactions reported in the literature for activated anilines. |

| Appearance | Yellow to orange solid |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram

Caption: Simplified mechanism of electrophilic aromatic bromination.

References

- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 3. books.rsc.org [books.rsc.org]

- 4. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: 2-Bromo-N,N-diethyl-4-nitroaniline as a Key Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N,N-diethyl-4-nitroaniline is a valuable synthetic intermediate characterized by its substituted aniline structure, featuring a bromo group ortho to the diethylamino group and a nitro group in the para position. This arrangement of functional groups makes it a versatile building block for the synthesis of a variety of organic molecules, particularly in the fields of dye chemistry and materials science. The electron-withdrawing nature of the nitro group and the presence of the reactive bromo substituent allow for a range of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 1150271-18-3 |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ |

| Molecular Weight | 273.13 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in most organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water. |

Synthesis of this compound

Proposed Synthetic Pathway

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: Bromination of N,N-diethyl-4-nitroaniline (General Procedure)

This protocol is based on established methods for the bromination of activated aromatic rings.

Materials:

-

N,N-diethyl-4-nitroaniline

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Glacial Acetic Acid or Acetonitrile

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution (if using Br₂)

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve N,N-diethyl-4-nitroaniline (1.0 eq) in glacial acetic acid or acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of N-Bromosuccinimide (1.1 eq) in the same solvent or dropwise add a solution of Bromine (1.1 eq) in glacial acetic acid.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (if bromine was used), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Yield: Yields for this type of reaction are typically in the range of 70-90%.

Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of various organic compounds, particularly disperse dyes and potentially as a building block for pharmaceuticals and other functional materials through cross-coupling reactions.

Intermediate in Disperse Dye Synthesis

Substituted anilines are fundamental components in the synthesis of azo dyes. The diazotization of the amino group (after reduction of the nitro group) of a derivative of this compound, followed by coupling with an appropriate coupling component, would lead to the formation of a disperse dye. The presence of the bromo and nitro groups can influence the final color and fastness properties of the dye. For instance, related compounds like 2,6-dibromo-4-nitroaniline are used in the synthesis of dyes such as Disperse Blue 165.[1]

General Workflow for Azo Dye Synthesis

Figure 2: General workflow for the synthesis of an azo disperse dye.

Precursor for Cross-Coupling Reactions

The carbon-bromine bond in this compound is susceptible to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, providing access to a wide range of more complex molecules.

a) Suzuki-Miyaura Coupling

This reaction enables the formation of a C-C bond between this compound and an organoboron compound, typically an aryl or vinyl boronic acid or ester.

General Reaction Scheme:

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

This protocol is based on established methods for Suzuki-Miyaura couplings of bromoanilines.[2]

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and heating plate

-

Standard work-up and purification reagents

Procedure:

-

To a Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Expected Yields and Reaction Times:

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | 60-90 |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8-16 | 75-95 |

b) Buchwald-Hartwig Amination

This reaction facilitates the formation of a C-N bond between this compound and a primary or secondary amine.

General Reaction Scheme:

Logical Workflow for Buchwald-Hartwig Amination

Figure 3: Logical workflow for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

Materials:

-

This compound

-

Amine

-

Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification reagents

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base to a Schlenk flask or sealed tube.

-

Add this compound and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the reaction mixture to 80-110 °C with stirring until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Representative Reaction Conditions and Expected Yields:

| Pd Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 70-95 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 110 | 65-90 |

Conclusion

This compound is a highly functionalized intermediate with significant potential in organic synthesis. Its utility in the preparation of disperse dyes and as a substrate for powerful cross-coupling reactions makes it a valuable tool for the development of new materials and complex molecular architectures. The protocols provided herein offer a general framework for the synthesis and application of this versatile compound, which can be optimized for specific research and development needs.

References

Application Notes and Protocols: Synthesis of Azo Dyes Using 2-Bromo-N,N-diethyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of azo dyes utilizing 2-Bromo-N,N-diethyl-4-nitroaniline as a key starting material. The protocols detailed below are based on established principles of diazotization and azo coupling reactions, offering a foundational methodology for the preparation of novel dye structures for various research and development applications, including but not limited to high-performance textiles, advanced material science, and as potential chromogenic substrates or probes in biological systems.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants. Their facile synthesis, coupled with the ability to produce a wide spectrum of colors, makes them indispensable in numerous industrial and scientific fields. The core synthesis involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile.[1][2] The specific properties of the final dye, such as color, lightfastness, and solubility, are dictated by the chemical nature of both the diazo component and the coupling partner.

This compound is a valuable, though not extensively documented, diazo component. The presence of the electron-withdrawing nitro group and the bromine atom can significantly influence the electronic properties of the resulting diazonium salt, potentially leading to dyes with unique spectral characteristics and enhanced stability. The N,N-diethylamino group, on the other hand, can impact the solubility and binding properties of the final dye molecule.

This document outlines a detailed protocol for the synthesis of an exemplary azo dye, 4-((2-bromo-4-nitrophenyl)azo)-N,N-diethylaniline, derived from this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-((2-bromo-4-nitrophenyl)azo)-N,N-diethylaniline

This protocol describes the diazotization of this compound and its subsequent coupling with N,N-diethylaniline to produce a disperse azo dye.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

N,N-diethylaniline

-

Sodium acetate (CH₃COONa)

-

Ethanol

-

Distilled water

-

Ice

Procedure:

Step 1: Diazotization of this compound

-

In a 250 mL beaker, dissolve 2.73 g (0.01 mol) of this compound in 20 mL of a 3:1 mixture of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold water.

-

Add the sodium nitrite solution dropwise to the cooled amine solution over 15-20 minutes, ensuring the temperature remains below 5 °C.[3]

-

Continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution is the diazonium salt solution.

Step 2: Coupling Reaction

-

In a separate 500 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 20 mL of a 10% aqueous hydrochloric acid solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the N,N-diethylaniline solution with vigorous stirring.

-

Maintain the temperature at 0-5 °C throughout the addition.

-

After the addition is complete, add a saturated solution of sodium acetate to adjust the pH to 4-5, promoting the coupling reaction.[3]

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours. A colored precipitate of the azo dye will form.

Step 3: Isolation and Purification

-

Filter the precipitated dye using a Buchner funnel.

-

Wash the filter cake with a generous amount of cold water until the filtrate is neutral.

-

Recrystallize the crude dye from an ethanol-water mixture to obtain the purified product.

-

Dry the purified dye in a vacuum oven at 60 °C.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 4-((2-bromo-4-nitrophenyl)azo)-N,N-diethylaniline.

| Parameter | Value |

| Yield | 85-90% |

| Appearance | Orange-Red Crystalline Solid |

| Melting Point | 155-158 °C |

| λmax (in Ethanol) | 485 nm |

| Molar Extinction Coefficient (ε) | ~25,000 L mol⁻¹ cm⁻¹ |

Visualizations

Experimental Workflow

References

Application Notes and Protocols for the Laboratory Preparation of 2-Bromo-N,N-diethyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N,N-diethyl-4-nitroaniline is a halogenated aromatic amine that serves as a valuable intermediate in organic synthesis. Its structure, featuring an electron-donating diethylamino group and an electron-withdrawing nitro group, makes it a versatile building block for the synthesis of various target molecules, including azo dyes, pharmaceuticals, and materials with specific electronic properties. The presence of a bromine atom provides a reactive handle for further functionalization through cross-coupling reactions. This document outlines a detailed protocol for the laboratory-scale synthesis of this compound via the electrophilic bromination of its precursor, N,N-diethyl-4-nitroaniline.

Reaction Scheme

The synthesis involves the regioselective bromination of N,N-diethyl-4-nitroaniline at the position ortho to the activating diethylamino group.

Figure 1: Synthesis of this compound from N,N-diethyl-4-nitroaniline.

Materials and Methods

Materials:

-

N,N-diethyl-4-nitroaniline (Starting Material)

-

N-Bromosuccinimide (NBS) (Brominating Agent)

-

Dichloromethane (DCM) (Solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine (Saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane (Eluent)

-

Ethyl acetate (Eluent)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

-

Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)

Experimental Protocol

1. Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N,N-diethyl-4-nitroaniline (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

2. Bromination:

-

In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in dichloromethane.

-

Add the NBS solution dropwise to the cooled solution of N,N-diethyl-4-nitroaniline over a period of 30 minutes with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate eluent system.

3. Workup:

-

Once the reaction is complete (as indicated by TLC), quench the reaction by adding saturated aqueous sodium thiosulfate solution to the reaction mixture.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC).

-

Evaporate the solvent from the combined fractions to yield this compound as a solid.

5. Characterization:

-

Determine the yield of the purified product.

-

Characterize the product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Data Presentation

| Parameter | Starting Material (N,N-diethyl-4-nitroaniline) | Product (this compound) |

| Molecular Formula | C₁₀H₁₄N₂O₂ | C₁₀H₁₃BrN₂O₂[1][2] |

| Molecular Weight ( g/mol ) | 194.23 | 273.13[3] |

| Appearance | Yellow solid | Yellow to orange solid |

| Molar Equivalents | 1.0 | - |

| N-Bromosuccinimide (eq) | - | 1.05 |

| Reaction Temperature (°C) | 0 | 0 |

| Reaction Time (hours) | - | 1 - 2 |

| Purity (typical) | ≥98% | >97%[1] |

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

N-Bromosuccinimide is a lachrymator and should be handled with care.

-

Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Application Note and Protocol: Purification of 2-Bromo-N,N-diethyl-4-nitroaniline by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the purification of 2-Bromo-N,N-diethyl-4-nitroaniline, a key intermediate in various synthetic applications. Recrystallization is a fundamental technique for purifying solid organic compounds, leveraging differences in solubility between the compound of interest and impurities in a given solvent system. The selection of an appropriate solvent is critical for achieving high purity and yield. This protocol is based on established methods for structurally related compounds and provides a robust starting point for the efficient purification of the title compound.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this table summarizes the physical properties of the closely related compound, 2-bromo-N,N-dimethyl-4-nitroaniline, which can serve as a useful reference.[1][2]

| Property | Value |

| Compound | 2-bromo-N,N-dimethyl-4-nitroaniline |

| CAS Number | 64230-23-5[1] |

| Molecular Formula | C8H9BrN2O2[1][2] |

| Molecular Weight | 245.07 g/mol [1][2] |

| Predicted LogP | 2.94650[1] |

Suggested Solvents for Recrystallization:

Based on the purification of structurally similar compounds such as 2-Bromo-4-nitroaniline and N,N-dimethyl-4-nitroaniline, the following solvent systems are recommended for the recrystallization of this compound:

The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the general steps for the purification of this compound via recrystallization.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., Ethanol, 95%)

-

Activated Carbon (optional, for removing colored impurities)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with a water or oil bath

-

Condenser (optional, for volatile solvents)

-

Buchner funnel and flask

-

Filter paper

-

Spatula

-

Glass rod

-

Ice bath

-

Drying oven or vacuum desiccator

Procedure:

-

Solvent Selection: Begin by determining the most suitable solvent. Test small amounts of the crude product in various solvents (e.g., ethanol, methanol, isopropanol) to find one that provides poor solubility at room temperature and good solubility upon heating. For this protocol, ethanol is used as the primary example.

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask, just enough to wet the solid.

-

Gently heat the mixture to the boiling point of the solvent while stirring continuously.

-

Add small portions of the hot solvent until the compound completely dissolves. Avoid adding an excess of solvent to ensure maximum recovery.

-

-

Decolorization (Optional):

-

If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly.

-

Add a small amount of activated carbon to the solution.

-

Reheat the solution to boiling for a few minutes. The activated carbon will adsorb the colored impurities.

-

-

Hot Filtration:

-

If activated carbon was used, or if there are insoluble impurities, perform a hot filtration.

-

Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper.

-

Quickly pour the hot solution through the preheated funnel to remove the activated carbon and any other solid impurities. This step should be done rapidly to prevent premature crystallization in the funnel.

-

-

Crystallization:

-

Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

-

Slow cooling generally promotes the formation of larger, purer crystals.

-

Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

-

-

Isolation of Crystals:

-

Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

-

Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Press the crystals dry on the filter paper using a clean spatula or a second piece of filter paper.

-

-

Drying:

-

Transfer the purified crystals to a watch glass or a drying dish.

-

Dry the crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.

-

Mandatory Visualization

Caption: Experimental workflow for the purification of this compound by recrystallization.

References

Application Note: A Robust HPLC Method for Purity Analysis of 2-Bromo-N,N-diethyl-4-nitroaniline

Abstract

This application note details a reliable and reproducible High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-Bromo-N,N-diethyl-4-nitroaniline purity. The developed isocratic reverse-phase method provides excellent separation and resolution of the main compound from potential impurities. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate purity assessment of this key chemical intermediate.

Introduction

This compound is a substituted nitroaniline derivative that serves as a crucial building block in the synthesis of various organic molecules, including pharmaceutical compounds and dye intermediates. The purity of this starting material is critical as impurities can affect the yield, purity, and safety profile of the final product. Therefore, a robust analytical method for its purity determination is essential for quality control in research and manufacturing environments. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1][2] This note presents a validated reverse-phase HPLC method for the purity analysis of this compound.

Experimental Protocol

2.1. Instrumentation and Consumables

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

-

Column: Zorbax SB-C18, 4.6 x 250 mm, 5 µm (or equivalent C18 column).

-

Data Acquisition and Processing Software: OpenLab CDS or equivalent.

-

Analytical Balance

-

Volumetric flasks, pipettes, and autosampler vials.

2.2. Reagents and Chemicals

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

This compound reference standard (purity ≥98%).[5]

2.3. Chromatographic Conditions

A summary of the HPLC method parameters is provided in the table below. These conditions were optimized to achieve a good peak shape and resolution for this compound.

| Parameter | Condition |

| Column | Zorbax SB-C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (65:35 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 285 nm |

| Run Time | 15 minutes |

| Mode | Isocratic |

2.4. Preparation of Solutions

-

Mobile Phase Preparation: To prepare 1 L of the mobile phase, carefully mix 650 mL of acetonitrile with 350 mL of HPLC-grade water. Add 1.0 mL of 85% phosphoric acid and sonicate for 10 minutes to degas the solution.

-

Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. This will be the stock solution. Further dilute 1 mL of the stock solution to 10 mL with the mobile phase to get the final concentration.

-

Sample Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the this compound sample, transfer it to a 100 mL volumetric flask, and dissolve and dilute to the mark with the mobile phase. Further dilute 1 mL of this solution to 10 mL with the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.

Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to data analysis for the purity determination of this compound.

Caption: Experimental workflow for HPLC purity analysis.

Results and Discussion

The developed HPLC method demonstrated excellent performance for the analysis of this compound. The main compound was well-separated from any potential impurities, with a typical retention time of approximately 8.5 minutes. The peak shape was symmetrical, with a tailing factor close to 1.0.

4.1. Purity Calculation

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

4.2. Data Summary

The following table summarizes the quantitative results from the analysis of three different batches of this compound.

| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Purity (%) |

| Batch 001 | 8.52 | 1245.6 | 99.5 |

| Batch 002 | 8.51 | 1239.8 | 99.3 |

| Batch 003 | 8.53 | 1251.2 | 99.6 |

The high purity values across the different batches indicate the robustness and consistency of the manufacturing process, as verified by this analytical method.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable approach for determining the purity of this compound. The use of a standard C18 column and a common mobile phase makes this method easily transferable to most analytical laboratories. The detailed protocol and clear workflow provide a solid foundation for quality control and assurance in any setting where the purity of this compound is a critical parameter.

References

Application Notes and Protocols for the Analytical Characterization of 2-Bromo-N,N-diethyl-4-nitroaniline

Compound: 2-Bromo-N,N-diethyl-4-nitroaniline Molecular Formula: C₁₀H₁₃BrN₂O₂[1] Molecular Weight: 273.13 g/mol [1] CAS Number: 1150271-18-3[1]

Overview of Analytical Characterization

The comprehensive characterization of this compound, a substituted aromatic amine, is essential for ensuring its identity, purity, and stability in research and development settings. A multi-technique approach is required to unambiguously determine its chemical structure and quantify any impurities. This involves a combination of chromatographic, spectroscopic, and spectrometric methods. The workflow below outlines a typical characterization process.

Caption: General workflow for the analytical characterization of a chemical substance.

Chromatographic Methods

Chromatographic techniques are central to determining the purity of this compound and quantifying related substances. High-Performance Liquid Chromatography (HPLC) is the preferred method due to the compound's polarity and thermal lability, while Gas Chromatography (GC) can be used for analyzing volatile impurities.

High-Performance Liquid Chromatography (HPLC)

Application Note: Reverse-phase HPLC with UV detection is a robust method for assessing the purity of this compound. The technique separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This method is scalable and can be adapted for preparative separation to isolate impurities.[2][3] For mass spectrometry-compatible applications, volatile buffers like formic acid should be used instead of phosphoric acid.[2][3]

Experimental Protocol:

-

Instrument: HPLC system with a UV/PDA detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% Formic Acid

-

Solvent B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient Elution: Start with a higher concentration of Solvent A, gradually increasing Solvent B over time to elute more hydrophobic compounds. A typical gradient might be:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Set based on the UV-Vis absorbance maximum (λmax), likely in the 380-420 nm range. A photodiode array (PDA) detector is recommended to acquire full spectra.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile or a mixture of acetonitrile/water to a final concentration of approximately 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic impurities. While nitroanilines can be thermolabile, a carefully optimized GC method can provide valuable information.[4] It is particularly useful for confirming the identity of the main peak through its mass spectrum and fragmentation pattern.[5] EPA Method 8131 provides guidance on the GC analysis of aniline derivatives, which can be adapted.[6]

Experimental Protocol:

-

Instrument: Gas chromatograph coupled to a Mass Spectrometer.

-

Column: A low- to mid-polarity capillary column, such as a DB-5ms or HP-1 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Injector Temperature: 250 °C (use a splitless or split injection depending on concentration).

-

MS Transfer Line Temperature: 280 °C.